molecular formula C18H14N2O2 B10974113 N-(2-phenoxyphenyl)pyridine-4-carboxamide

N-(2-phenoxyphenyl)pyridine-4-carboxamide

Cat. No.: B10974113
M. Wt: 290.3 g/mol
InChI Key: BIJCIUQDOLEFBE-UHFFFAOYSA-N
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Description

N-(2-phenoxyphenyl)pyridine-4-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring attached to a carboxamide group, with a phenoxyphenyl substituent at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyphenyl)pyridine-4-carboxamide typically involves the reaction of 2-phenoxyaniline with pyridine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenol derivatives

    Reduction: Amine derivatives

    Substitution: Halogenated or alkylated aromatic compounds

Scientific Research Applications

Chemistry

N-(2-phenoxyphenyl)pyridine-4-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific proteins makes it a candidate for drug development.

Medicine

This compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials. Its chemical properties make it suitable for the production of polymers and other high-performance materials.

Mechanism of Action

The mechanism by which N-(2-phenoxyphenyl)pyridine-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the pyridine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: Similar structure with a carboxamide group attached to a pyridine ring.

    Isonicotinamide: An isomer with the carboxamide group in the 4-position of the pyridine ring.

    Phenylpyridinecarboxamide: Lacks the phenoxy group but has a similar core structure.

Uniqueness

N-(2-phenoxyphenyl)pyridine-4-carboxamide is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

N-(2-phenoxyphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C18H14N2O2/c21-18(14-10-12-19-13-11-14)20-16-8-4-5-9-17(16)22-15-6-2-1-3-7-15/h1-13H,(H,20,21)

InChI Key

BIJCIUQDOLEFBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=NC=C3

Origin of Product

United States

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